molecular formula C16H15IN2 B5309159 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide

3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide

Cat. No. B5309159
M. Wt: 362.21 g/mol
InChI Key: HXJHUWLURCTLRK-VGNXJGARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, also known as MIH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a member of the indole family of compounds and has been found to possess various biological activities. In

Mechanism of Action

The mechanism of action of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is not fully understood. However, it has been proposed that 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide exerts its biological activities through the inhibition of various signaling pathways, including the NF-κB signaling pathway, which is involved in inflammation and cancer. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to induce apoptosis, which is a programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been found to possess various biochemical and physiological effects. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to inhibit the expression of various cancer-related genes, including Bcl-2, Cyclin D1, and MMP-9. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to induce the expression of various tumor suppressor genes, including p53 and p21.

Advantages and Limitations for Lab Experiments

3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has several advantages as a research tool. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is a stable compound that can be easily synthesized in the laboratory. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess various biological activities, which make it a potential candidate for the development of new drugs. However, there are also limitations to the use of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide in lab experiments. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide is a relatively new compound, and its mechanism of action is not fully understood. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide also has low solubility in water, which makes it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide. One potential direction is the development of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another potential direction is the study of the mechanism of action of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide, which could lead to the development of new drugs that target the same signaling pathways. Additionally, the study of 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide could lead to the development of new antibiotics to combat the growing problem of antibiotic resistance.

Synthesis Methods

3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide can be synthesized through a multi-step process starting from 1-methyl-2(1H)-pyridinone. The first step involves the reaction of 1-methyl-2(1H)-pyridinone with ethyl bromoacetate in the presence of sodium hydride to yield ethyl 2-(1-methyl-2(1H)-pyridinyl)acetate. The second step involves the reaction of ethyl 2-(1-methyl-2(1H)-pyridinyl)acetate with indole-3-carboxaldehyde in the presence of sodium methoxide to yield 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide.

Scientific Research Applications

3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has been shown to inhibit the growth of cancer cells in various types of cancer, including breast cancer, prostate cancer, and colon cancer. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. 3-[2-(1-methyl-2(1H)-pyridinylidene)ethylidene]-3H-indole hydroiodide has also been found to possess anti-microbial properties, which make it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

(3E)-3-[(2E)-2-(1-methylpyridin-2-ylidene)ethylidene]indole;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2.HI/c1-18-11-5-4-6-14(18)10-9-13-12-17-16-8-3-2-7-15(13)16;/h2-12H,1H3;1H/b13-9-,14-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJHUWLURCTLRK-VGNXJGARSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=CC=C2C=NC3=CC=CC=C32.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C=CC=C/C1=C\C=C/2\C=NC3=CC=CC=C32.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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